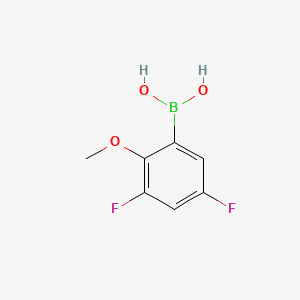

3,5-Difluoro-2-methoxyphenylboronic acid

Overview

Description

3,5-Difluoro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Quenching Studies

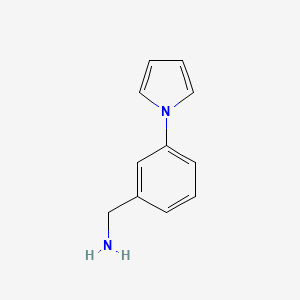

Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, have contributed to understanding the mechanisms behind fluorescence quenching phenomena. These studies are crucial for developing fluorescent sensors and imaging agents, which have widespread applications in biology and chemistry. The research demonstrated that static quenching mechanisms are active, suggesting potential applications in designing fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).

Catalysis in Organic Synthesis

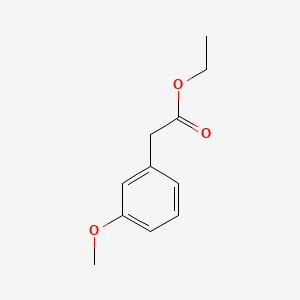

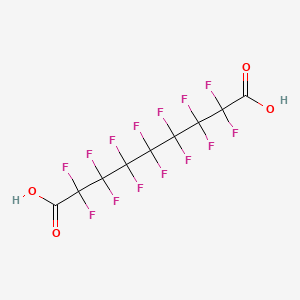

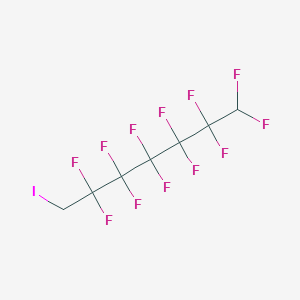

Boronic acids play a pivotal role in catalysis, as demonstrated by 3,5-Bis(perfluorodecyl)phenylboronic acid's application in facilitating direct amide condensation reactions. This showcases boronic acids' utility in green chemistry and organic synthesis, highlighting their importance in developing more efficient and environmentally friendly catalytic processes (Ishihara, Kondo, & Yamamoto, 2001).

Construction of Covalent Organic Frameworks (COFs)

Phenyl diboronic acid and its derivatives are instrumental in synthesizing covalent organic frameworks (COFs), which have a vast range of applications from gas storage to catalysis. The ability to create highly crystalline, porous structures with boronic acids underscores their potential in materials science, particularly in designing new materials with specific properties for targeted applications (Côté et al., 2005).

Enhancing Triplet Activity in Organic Phosphors

Boronic acid derivatives have been shown to significantly boost the triplet activity of organic phosphors without the need for heavy atoms. This discovery is particularly relevant in developing high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices, where triplet exciton harvesting can significantly enhance device efficiency (Huang et al., 2018).

Proton Exchange Membranes in Fuel Cells

In the development of fuel cell technology, boronic acid derivatives have contributed to synthesizing comb-shaped sulfonated polymers. These materials have shown promise as proton exchange membranes (PEMs), offering high proton conductivity and thermal stability, crucial for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular effect of the action of this compound is the formation of new carbon-carbon bonds . This results in the creation of new organic compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Molecular Mechanism

It is known to participate in the Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds. This process could potentially influence the activity of biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

(3,5-difluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQHRWOUVJRCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370389 | |

| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-76-9 | |

| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

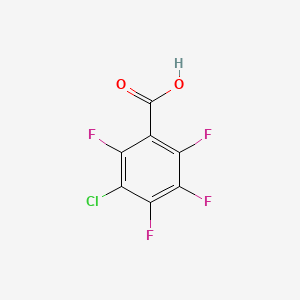

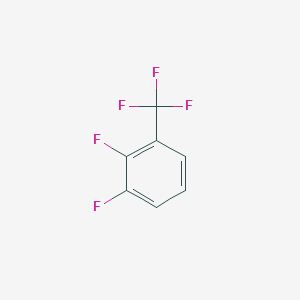

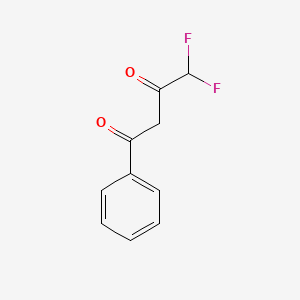

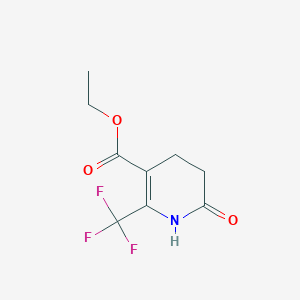

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.